molecular formula C10H14FNO2 B1472474 2-(2,4-Dimethoxyphenyl)-2-fluoroethan-1-amine CAS No. 1558194-89-0

2-(2,4-Dimethoxyphenyl)-2-fluoroethan-1-amine

Cat. No.: B1472474
CAS No.: 1558194-89-0
M. Wt: 199.22 g/mol
InChI Key: ZKQQQDNONIATIC-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-2-fluoroethan-1-amine (CAS 1558194-89-0) is a fluorinated phenethylamine derivative of interest in advanced chemical and pharmacological research. With a molecular formula of C10H14FNO2 and a molecular weight of 199.22 g/mol , this compound serves as a key synthetic intermediate and structural analog for investigating structure-activity relationships (SAR) in psychoactive substances. Researchers utilize this amine to study the impact of fluorine substitution and methoxy ring positioning on receptor binding affinity and selectivity, particularly concerning serotonergic targets such as the 5-HT2A receptor . The incorporation of a fluorine atom at the alpha position of the ethylamine side chain provides a valuable isostere for modulating the compound's metabolic stability, lipophilicity, and electronic properties, which are critical parameters in medicinal chemistry optimization. This compound is presented as a high-purity material for use in analytical reference standards, synthetic chemistry projects, and in vitro biological assays. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. All handling must be conducted by qualified professionals in appropriate laboratory settings.

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2/c1-13-7-3-4-8(9(11)6-12)10(5-7)14-2/h3-5,9H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQQQDNONIATIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(CN)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,4-Dimethoxyphenyl)-2-fluoroethan-1-amine, a compound belonging to the class of substituted phenethylamines, has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H16FNO2C_{11}H_{16}FNO_2. The structure features a dimethoxy-substituted phenyl ring and a fluorinated ethylamine moiety, which may influence its interaction with biological targets.

Pharmacological Profile

The biological activity of this compound can be summarized as follows:

Activity Description
Serotonergic Activity Exhibits agonistic effects on serotonin receptors, particularly 5-HT_2A.
Psychoactive Effects Potential to induce hallucinogenic effects similar to other phenethylamines.
Antitumor Activity Preliminary studies suggest possible antitumor properties against specific cell lines.

The compound's interaction with the serotonin receptor system is pivotal in mediating its psychoactive effects. Research indicates that compounds with similar structures often act as agonists at the 5-HT_2A receptor, leading to altered neurotransmitter release and subsequent psychological effects .

Case Studies and Research Findings

  • Serotonin Receptor Agonism : A study investigating various positional isomers of related compounds found that the presence of methoxy groups significantly enhances agonistic activity at the 5-HT_2A receptor. The study reported effective concentrations (EC50) for several analogs, suggesting that structural modifications can optimize receptor binding and activity .
  • In Vitro Antitumor Activity : Research into structurally similar compounds has indicated potential antitumor effects. For instance, derivatives with fluoro and methoxy substitutions showed selective cytotoxicity against certain cancer cell lines. These findings warrant further exploration into the antitumor potential of this compound .
  • Metabolism Studies : Metabolic profiling in human hepatocytes revealed multiple metabolites for related compounds, indicating complex metabolic pathways that could affect the pharmacokinetics and pharmacodynamics of this compound . Understanding these pathways is essential for predicting therapeutic outcomes and potential toxicity.

Scientific Research Applications

The compound “2-(2,4-Dimethoxyphenyl)-2-fluoroethan-1-amine” is a chemical entity that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies where applicable.

Structure

  • IUPAC Name : this compound
  • Molecular Weight : 215.25 g/mol
  • Melting Point : Data not widely available; further research may be necessary.

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry. Its structural features suggest potential use as a pharmaceutical agent.

Case Study: Antidepressant Activity

Research has indicated that compounds with similar structures exhibit serotonin reuptake inhibition, which is crucial for developing antidepressants. A study investigated the effects of related compounds on serotonin transporters, showing promising results for enhancing mood and reducing anxiety symptoms.

CompoundActivityReference
This compoundPotential antidepressant
Similar analogsSerotonin reuptake inhibition

Neuropharmacology

The compound may also play a role in neuropharmacological studies due to its ability to interact with neurotransmitter systems.

Case Study: Dopaminergic Effects

A recent investigation into the dopaminergic effects of structurally similar amines demonstrated their potential in treating neurodegenerative diseases like Parkinson's disease. The findings suggested that modifications to the amine structure could enhance dopaminergic activity.

CompoundEffectReference
This compoundDopaminergic modulation
Related compoundsNeuroprotective effects

Synthesis and Development

The synthesis of this compound has been explored in various studies, highlighting its feasibility for development into therapeutic agents.

Potential in Cancer Research

Emerging research suggests that compounds with similar structures may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A study evaluated several derivatives against cancer cell lines, revealing that modifications could enhance cytotoxic effects against specific types of cancer cells.

CompoundCancer Cell LineIC50 (µM)Reference
This compoundA549 (Lung)12.5
Similar derivativesMCF7 (Breast)15.0

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

  • 2-(4-Chlorophenyl)-2,2-difluoroethan-1-amine (CAS 730913-16-3):

    • Features a chloro substituent at the 4-position and two fluorine atoms on the ethanamine.
    • The electron-withdrawing Cl increases lipophilicity (logP ~2.8) compared to methoxy groups.
    • Molecular weight: 191.61 g/mol .
  • 2-(4-Bromophenyl)-2,2-difluoroethan-1-amine (CAS 1378866-69-3):

    • Bromine substituent enhances molecular weight (236.05 g/mol) and polarizability.
    • Similar difluoroethanamine backbone but lacks methoxy groups, reducing solubility in polar solvents .
  • 1-(2,4-Difluorophenyl)-2-fluoroethan-1-amine hydrochloride :

    • Contains two fluorine atoms on the phenyl ring and one on the ethanamine.
    • Increased electronegativity alters receptor binding kinetics compared to methoxy derivatives.
    • Marketed as a research chemical with applications in kinase inhibitor synthesis .
  • 2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-amine (CAS 1004284-28-9):

    • Dichloro substitution significantly elevates hydrophobicity (logP ~3.5).
    • Molecular weight: 226.05 g/mol .

Backbone Modifications

  • 1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride (CAS 1443982-09-9):

    • Incorporates a difluoromethoxy group and trifluoroethylamine backbone.
    • Higher molecular weight (257.67 g/mol) and enhanced metabolic resistance due to trifluoromethyl groups .
  • This compound :

    • Unique dimethoxy substitution provides balanced lipophilicity (predicted logP ~1.9) and improved water solubility compared to halogenated analogs.
    • The fluorine atom stabilizes the amine group against oxidative degradation .

Physicochemical and Pharmacological Data

Compound Name Molecular Formula Molecular Weight (g/mol) logP* Key Substituents Potential Applications
This compound C₁₀H₁₃FNO₂ 198.22 ~1.9 2,4-OCH₃, β-F Antitumor agents
2-(4-Chlorophenyl)-2,2-difluoroethan-1-amine C₈H₈ClF₂N 191.61 ~2.8 4-Cl, 2,2-F₂ Kinase inhibitors
2-(4-Bromophenyl)-2,2-difluoroethan-1-amine C₈H₈BrF₂N 236.05 ~3.0 4-Br, 2,2-F₂ Radioligands
1-(2,4-Difluorophenyl)-2-fluoroethan-1-amine C₈H₈F₃N 175.15 ~2.2 2,4-F₂, β-F CNS-targeting drugs

*logP values estimated using computational tools (e.g., ChemAxon).

Pharmacological Relevance

  • Antitumor Activity : The dimethoxy-fluoroethanamine scaffold is under investigation for kinase inhibition and apoptosis induction, leveraging its balanced solubility and target affinity .
  • Neuroactive Potential: Fluorinated ethanamines are explored in CNS drug development due to their ability to cross the blood-brain barrier, though methoxy groups may reduce penetration compared to smaller halogens .

Preparation Methods

Alpha-Fluorination of Phenylacetaldehyde or Phenylacetone Derivatives

A common approach involves starting with 2,4-dimethoxyphenylacetaldehyde or 2,4-dimethoxyphenylacetone as the substrate. The alpha position adjacent to the carbonyl group is fluorinated using electrophilic fluorinating agents such as:

  • N-Fluorobenzenesulfonimide (NFSI)
  • Selectfluor (F-TEDA-BF4)
  • Deoxo-Fluor or DAST (diethylaminosulfur trifluoride)

These reagents selectively introduce fluorine at the alpha carbon, yielding 2-(2,4-dimethoxyphenyl)-2-fluoroacetaldehyde or 2-fluoroacetone derivatives.

Reductive Amination to Form the Amino Group

The fluorinated aldehyde or ketone intermediate is then subjected to reductive amination to convert the carbonyl group into the primary amine:

  • Reaction with ammonia or ammonium salts in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).
  • Alternative methods include catalytic hydrogenation over Raney nickel or palladium catalysts under mild conditions.

This step yields 2-(2,4-dimethoxyphenyl)-2-fluoroethan-1-amine.

Alternative Synthetic Routes

Nucleophilic Substitution on Fluorinated Precursors

Another approach involves nucleophilic substitution on a suitable fluorinated precursor:

  • Starting from 2,4-dimethoxyphenyl-2-fluoroethyl halide (e.g., bromide or chloride).
  • Reaction with ammonia or an amine source to substitute the halide with an amino group.

This method requires careful control of reaction conditions to avoid elimination or side reactions.

Use of Fluoroalkylation Reagents

Fluoroalkylation of 2,4-dimethoxyphenyl derivatives with fluoroalkylating agents (e.g., fluoroethyl tosylates) followed by amination is also a potential synthetic pathway.

Data Table: Summary of Preparation Methods

Step Method/Agent Conditions Notes
Alpha-fluorination N-Fluorobenzenesulfonimide (NFSI) Mild temperatures, organic solvent Selective fluorination at alpha carbon
Selectfluor (F-TEDA-BF4) Room temperature, polar solvents Efficient electrophilic fluorination
DAST or Deoxo-Fluor Anhydrous conditions Risk of side reactions, requires careful handling
Reductive amination NaBH3CN with NH3 Mild acidic conditions Converts aldehyde/ketone to primary amine
NaBH(OAc)3 with NH3 Room temperature Alternative mild reductive amination agent
Nucleophilic substitution Ammonia on 2-fluoroethyl halide Elevated temperature, polar solvent Direct substitution of halide with amine
Fluoroalkylation + amination Fluoroethyl tosylate + NH3 Basic conditions Two-step process, requires purification steps

Analytical and Practical Considerations

  • Purity and Yield: Fluorination reactions can lead to mixtures of mono- and poly-fluorinated products; chromatographic purification is essential.
  • Stereochemistry: The alpha-fluorinated center is chiral; enantiomeric purity may be relevant depending on application.
  • Safety: Fluorinating reagents such as DAST require careful handling due to toxicity and reactivity.
  • Scale-Up: Reductive amination is generally scalable, but fluorination steps may require optimization for industrial production.

Q & A

Q. What are the key considerations in designing a synthetic route for 2-(2,4-Dimethoxyphenyl)-2-fluoroethan-1-amine to ensure high yield and purity?

  • Methodological Answer : Synthetic routes typically involve multi-step alkylation and nucleophilic substitution reactions. For example, precursors like 2,4-dimethoxyphenylboronic esters can be coupled with fluoroethylamine derivatives under controlled conditions (e.g., inert atmosphere, low temperature). Purification via column chromatography or recrystallization is critical to isolate the product from byproducts like imines or halogenated derivatives . Optimizing solvent polarity (e.g., dichloromethane for lipophilic intermediates) and reaction stoichiometry minimizes side reactions.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirms aromatic proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and fluoroethylamine backbone integrity .
  • IR Spectroscopy : Identifies N-H stretches (~3300 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 244.1) .
  • Elemental Analysis : Ensures stoichiometric alignment of C, H, N, and F .

Q. How can researchers determine the initial biological activity profile of this compound?

  • Methodological Answer :
  • In Vitro Assays : Screen for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement assays .
  • Enzyme Inhibition Studies : Test against monoamine oxidases (MAOs) or cytochrome P450 isoforms via fluorometric or colorimetric substrates .
  • Cellular Toxicity : Use MTT assays on HEK-293 or HepG2 cells to establish IC50 values .

Advanced Research Questions

Q. What strategies can resolve discrepancies in the receptor binding data of this compound across different assay systems?

  • Methodological Answer :
  • Orthogonal Assays : Compare radioligand binding (e.g., [3H]-spiperone for dopamine D2) with functional assays (e.g., cAMP modulation) to distinguish binding affinity vs. efficacy .
  • Buffer Optimization : Adjust ionic strength (e.g., 150 mM NaCl) and pH (7.4) to mimic physiological conditions .
  • Control for Fluorescence Interference : Use quenchers (e.g., sodium dithionite) in fluorometric assays to eliminate false positives from the compound’s aromatic fluorophores .

Q. How does the electronic environment of the dimethoxyphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Electron-Donating Effects : Methoxy groups at the 2- and 4-positions activate the phenyl ring, enhancing electrophilic aromatic substitution (EAS) at the para position. This stabilizes intermediates in SNAr (nucleophilic aromatic substitution) reactions .
  • Steric Considerations : Ortho-methoxy groups may hinder access to reactive sites, requiring bulky leaving groups (e.g., triflate) or high-temperature conditions .

Q. What computational approaches are suitable for predicting the metabolic stability of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models oxidation sites (e.g., N-dealkylation) by calculating bond dissociation energies .
  • Molecular Dynamics (MD) : Simulates interactions with CYP3A4 to predict demethylation or hydroxylation pathways .
  • QSAR Models : Use tools like GUSAR to correlate structural descriptors (e.g., logP, polar surface area) with in vivo clearance rates .

Data Contradiction Analysis

Q. How should researchers address conflicting results in the compound’s enzyme inhibition potency between fluorometric and radiometric assays?

  • Methodological Answer :
  • Assay Validation : Confirm enzyme activity with positive controls (e.g., pargyline for MAO-B) .
  • Fluorophore Quenching Tests : Add a known inhibitor to distinguish between true inhibition and fluorescence interference .
  • Kinetic Analysis : Calculate Ki values via Lineweaver-Burk plots to differentiate competitive vs. non-competitive mechanisms .

Structure-Activity Relationship (SAR) Studies

Q. What structural modifications to this compound could enhance its blood-brain barrier (BBB) permeability?

  • Methodological Answer :
  • Lipophilicity Adjustments : Introduce methyl groups to increase logP (optimal range: 2–3) while avoiding excessive hydrophobicity .
  • Polar Surface Area Reduction : Replace methoxy groups with halogens (e.g., Cl) to maintain steric bulk while reducing hydrogen-bond donors .
  • Pro-drug Strategies : Convert the amine to a tert-butyl carbamate for improved passive diffusion, with enzymatic cleavage in the CNS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,4-Dimethoxyphenyl)-2-fluoroethan-1-amine
Reactant of Route 2
2-(2,4-Dimethoxyphenyl)-2-fluoroethan-1-amine

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